molecular formula C13H10ClNO B14023664 4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde

4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde

Cat. No.: B14023664
M. Wt: 231.68 g/mol
InChI Key: SNIBZVCEAGGWMP-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-chloropyridin-4-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2-chloropyridine with a halogenated benzaldehyde precursor under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 4-(2-Chloropyridin-4-yl)-2-methylbenzoic acid.

    Reduction: 4-(2-Chloropyridin-4-yl)-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-4-yl)-2-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridin-4-yl methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.

    4-Methylbenzaldehyde: Lacks the pyridine ring and chlorine substitution.

    2-Chloropyridine: Lacks the benzaldehyde moiety and methyl group.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

4-(2-chloropyridin-4-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3

InChI Key

SNIBZVCEAGGWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NC=C2)Cl)C=O

Origin of Product

United States

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